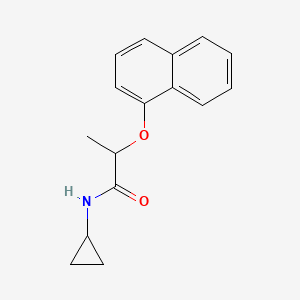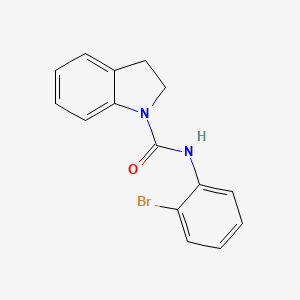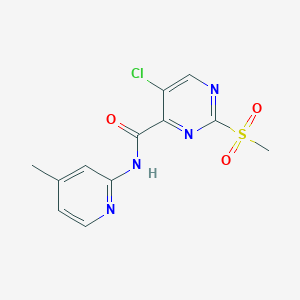
N-cyclopropyl-2-(1-naphthyloxy)propanamide
Vue d'ensemble
Description
N-cyclopropyl-2-(1-naphthyloxy)propanamide, also known as CPP-Na, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-cyclopropyl-2-(1-naphthyloxy)propanamide selectively binds to the NMDA receptor and blocks the ion channel, thereby inhibiting the influx of calcium ions into the neuron. This leads to a reduction in excitatory neurotransmission and a decrease in neuronal activity. This mechanism of action is similar to other NMDA receptor antagonists, such as ketamine and memantine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival. It has also been shown to decrease the expression of inflammatory cytokines, which are implicated in many neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-2-(1-naphthyloxy)propanamide has several advantages for use in lab experiments. It is highly selective for the NMDA receptor and has a long half-life, which allows for prolonged effects. However, it is important to note that this compound can have off-target effects and may interact with other receptors or ion channels. Additionally, the use of this compound in lab experiments requires careful dosing and monitoring to ensure accurate results.
Orientations Futures
There are several future directions for research on N-cyclopropyl-2-(1-naphthyloxy)propanamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of neurological and psychiatric disorders. Another area of interest is the development of more selective NMDA receptor antagonists with fewer off-target effects. Additionally, further research is needed to fully understand the long-term effects of this compound on neuronal function and to determine its potential for clinical use.
Applications De Recherche Scientifique
N-cyclopropyl-2-(1-naphthyloxy)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, epilepsy, and neuropathic pain. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders.
Propriétés
IUPAC Name |
N-cyclopropyl-2-naphthalen-1-yloxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(16(18)17-13-9-10-13)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-8,11,13H,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIBEHFXOBIESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4724002.png)
![ethyl N-[(4-isobutyl-1-piperazinyl)carbonyl]-beta-alaninate](/img/structure/B4724007.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4724015.png)
![8-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methylquinoline](/img/structure/B4724016.png)
![N,N'-[methylenebis(2-chloro-4,1-phenylene)]di(1-naphthamide)](/img/structure/B4724025.png)
![N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4724041.png)
![3-{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4724046.png)
![1-[(4-bromo-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4724048.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B4724064.png)
![2-{4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4724068.png)
![tert-butyl 4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4724076.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4724093.png)

